6-Fluoro-2,2-dimethyl-1H-indol-3-one
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Overview
Description
6-Fluoro-2,2-dimethyl-1H-indol-3-one is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-fluoro-2,2-dimethyl-1h-indol-3-one, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These suggest that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The indole scaffold in 6-Fluoro-2,2-dimethyl-1H-indol-3-one binds with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 2,2-dimethyl-1H-indol-3-one using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of 6-Fluoro-2,2-dimethyl-1H-indol-3-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2-dimethyl-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
6-Fluoro-2,2-dimethyl-1H-indol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: The compound’s stability and reactivity make it valuable in various industrial processes, including the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,3-dimethyl-1H-indol-2-one
- 5-Fluoro-2,2-dimethyl-1H-indol-3-one
- 6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-indol-3-one
Uniqueness
6-Fluoro-2,2-dimethyl-1H-indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other indole derivatives .
Properties
IUPAC Name |
6-fluoro-2,2-dimethyl-1H-indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-10(2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSQPUNBYGNNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(N1)C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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